
4-(Azepan-1-yl)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azepan-1-yl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of an azepane ring, a ketone group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone as starting materials, with a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Michael Addition: Another synthetic route involves the Michael addition reaction, where a nucleophile, such as an enolate ion, adds to an α,β-unsaturated carbonyl compound. This method requires a base catalyst and is performed under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Michael addition reactions. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can undergo oxidation reactions, where the ketone group is oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the ketone group is reduced to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
科学研究应用
Chemistry:
Catalysis: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: It can be used as a monomer in the production of specialty polymers with unique properties.
Material Science: The compound is explored for its potential in developing advanced materials with specific functionalities.
作用机制
The mechanism of action of 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
4-(Azepan-1-yl)butanoic acid: This compound lacks the α,β-unsaturated carbonyl group present in 4-(Azepan-1-yl)-4-oxobut-2-enoic acid, resulting in different reactivity and applications.
4-oxo-4-piperidin-1-ylbutanoic acid: This compound contains a piperidine ring instead of an azepane ring, leading to variations in chemical behavior and biological activity.
4-(2-Oxopyrrolidin-1-yl)butanoic acid:
Uniqueness: this compound is unique due to its combination of an azepane ring, a ketone group, and a carboxylic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
属性
CAS 编号 |
307941-87-3 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
(E)-4-(azepan-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H15NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2,(H,13,14)/b6-5+ |
InChI 键 |
VLDDDKJJUYIUCP-AATRIKPKSA-N |
手性 SMILES |
C1CCCN(CC1)C(=O)/C=C/C(=O)O |
规范 SMILES |
C1CCCN(CC1)C(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
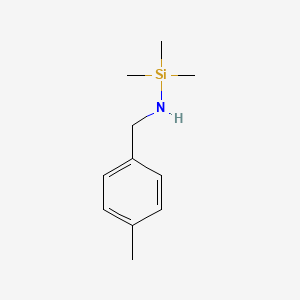
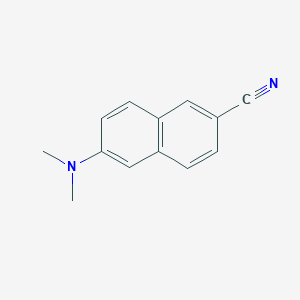
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)

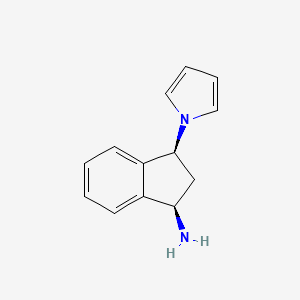
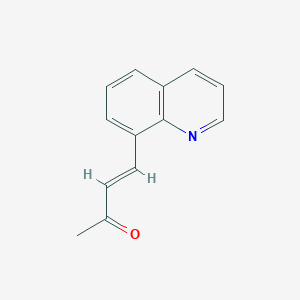

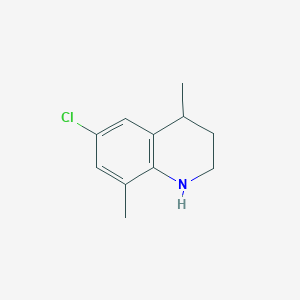
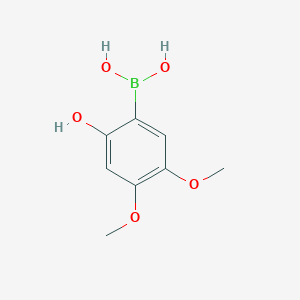
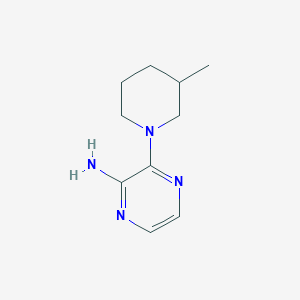
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
